

# Navigating the Therapeutic Landscape of Myelofibrosis: A Comparative Analysis of Pelabresib (CPI-0610)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | CPI-0610 carboxylic acid |           |
| Cat. No.:            | B8540103                 | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational BET inhibitor pelabresib (CPI-0610) with the current standard of care and other emerging therapies for myelofibrosis. This analysis is based on publicly available experimental and clinical trial data.

Disclaimer: This document summarizes findings on pelabresib (CPI-0610). There is a lack of publicly available, specific experimental data for its carboxylic acid metabolite. The information presented herein pertains to the parent compound, pelabresib.

Myelofibrosis (MF) is a complex myeloproliferative neoplasm characterized by bone marrow fibrosis, enlarged spleen (splenomegaly), and debilitating symptoms. The current standard of care often involves Janus kinase (JAK) inhibitors, such as ruxolitinib, which primarily manage symptoms.[1][2] However, a significant unmet need remains for therapies that can modify the disease course. Pelabresib (CPI-0610), a first-in-class, orally bioavailable small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, has emerged as a promising therapeutic agent.[3][4]

# Mechanism of Action: A Novel Approach to Disease Modification

Pelabresib functions by inhibiting BET proteins, which are key regulators of gene transcription.

[3] In myelofibrosis, these proteins are implicated in the expression of genes that drive







inflammation and the production of abnormal megakaryocytes, contributing to bone marrow fibrosis.[5] By blocking BET proteins, pelabresib downregulates critical oncogenic signaling pathways, including the Nuclear Factor-kappa B (NF-kB) pathway.[6][7] This leads to a reduction in pro-inflammatory cytokines and has the potential to alter the underlying disease process.[5][7]

In preclinical studies, pelabresib has demonstrated the ability to downregulate NF-κB signaling, which is constitutively activated in many hematologic malignancies.[7] Furthermore, it has been shown to inhibit the expression of the MYC oncogene in a dose-dependent manner.[7]





Click to download full resolution via product page

Mechanism of Action of Pelabresib (CPI-0610)



# Clinical Performance: Insights from the MANIFEST Trials

The clinical development of pelabresib has been primarily driven by the Phase 2 MANIFEST and the Phase 3 MANIFEST-2 trials. These studies have evaluated pelabresib as a monotherapy and in combination with the JAK inhibitor ruxolitinib in patients with myelofibrosis.

#### **MANIFEST-2: A Pivotal Phase 3 Study**

The MANIFEST-2 trial is a global, randomized, double-blind, active-control study that compared the efficacy and safety of pelabresib in combination with ruxolitinib against placebo plus ruxolitinib in JAK inhibitor-naïve patients with myelofibrosis.[8][9]

Key Efficacy Endpoints at Week 24:

| Endpoint                                                | Pelabresib +<br>Ruxolitinib | Placebo +<br>Ruxolitinib | Difference<br>(95% CI)    | P-value      |
|---------------------------------------------------------|-----------------------------|--------------------------|---------------------------|--------------|
| Spleen Volume<br>Reduction ≥35%<br>(SVR35)              | 65.9%[8][10]                | 35.2%[8][10]             | 30.4% (21.6,<br>39.3)[8]  | < 0.001[8]   |
| Total Symptom Score Reduction ≥50% (TSS50)              | 52.3%[8]                    | 46.3%[8]                 | 6.0% (-3.5, 15.5)<br>[8]  | 0.0545[8]    |
| Absolute Change<br>in Total Symptom<br>Score (TSS)      | -15.99[8]                   | -14.05[8]                | -1.94 (-3.92,<br>0.04)[8] | 0.0545[8]    |
| Hemoglobin<br>Response (≥1.5<br>g/dL increase)          | Numerically<br>higher[9]    | Lower[9]                 | Not Reported              | Not Reported |
| Improvement in<br>Bone Marrow<br>Fibrosis (≥1<br>grade) | 38.3%[11]                   | 25.3%[11]                | Not Reported              | Not Reported |



Data from the MANIFEST-2 Phase 3 trial primary analysis.[8][9][10][11]

The combination of pelabresib and ruxolitinib demonstrated a statistically significant and clinically meaningful improvement in spleen volume reduction compared to ruxolitinib alone.[9] While the key secondary endpoint of symptom reduction did not meet statistical significance in the initial analysis, a trend towards improvement was observed.[8][11] Importantly, the combination therapy also showed positive effects on anemia and bone marrow fibrosis, suggesting a potential for disease modification.[11][12] Long-term follow-up data at 72 weeks continued to show a durable benefit in spleen volume reduction and symptom improvement with the combination therapy.[13]

#### Safety and Tolerability:

The safety profile of the pelabresib and ruxolitinib combination was found to be manageable and consistent with previous observations.[9] The most common adverse events included thrombocytopenia and anemia.[8] Notably, anemia was less frequent in the combination arm compared to the placebo plus ruxolitinib arm.[9]

## **Comparison with Other BET Inhibitors**

While pelabresib is a leading BET inhibitor in development for myelofibrosis, other agents in this class are also under investigation.

| Compound              | Development Stage<br>(Myelofibrosis)         | Key Findings                                                                                     |
|-----------------------|----------------------------------------------|--------------------------------------------------------------------------------------------------|
| Pelabresib (CPI-0610) | Phase 3                                      | Significant improvement in spleen volume reduction when combined with ruxolitinib.[9]            |
| BMS-986158            | Phase 1/2                                    | Combination with ruxolitinib or fedratinib reduced spleen volume with manageable safety.[14][15] |
| ZEN-3694              | Multiple Phase 1/2 trials in various cancers | Promising activity in solid tumors and hematologic cancers.[16][17]                              |



BMS-986158 has shown promising early results in a Phase 1/2 study, demonstrating spleen volume reduction when combined with JAK inhibitors.[14][15] ZEN-3694 is being evaluated in a range of cancers and has shown anti-cancer activity.[17][18] Further clinical trials are needed to fully understand the comparative efficacy and safety of these different BET inhibitors in myelofibrosis.

### **Experimental Protocols**

The clinical evaluation of pelabresib has followed rigorous, well-defined protocols.

### **MANIFEST-2 Trial Design**



Click to download full resolution via product page

#### MANIFEST-2 Clinical Trial Workflow

- Study Design: A global, Phase 3, randomized, double-blind, active-control study.[11]
- Patient Population: JAK inhibitor-naïve adult patients with myelofibrosis.[11]
- Intervention: Patients were randomized 1:1 to receive either pelabresib in combination with ruxolitinib or placebo plus ruxolitinib.[11]



- Primary Endpoint: The primary outcome measured was the proportion of patients achieving a spleen volume reduction of 35% or greater (SVR35) from baseline at 24 weeks.[11]
- Key Secondary Endpoints: These included the absolute change in total symptom score
  (TSS) from baseline at 24 weeks and the proportion of patients achieving a 50% or greater
  improvement in TSS (TSS50).[11]

#### Conclusion

The experimental results from the MANIFEST program, particularly the Phase 3 MANIFEST-2 trial, position pelabresib (CPI-0610) as a significant advancement in the treatment of myelofibrosis. The combination of pelabresib with ruxolitinib has demonstrated superior efficacy in reducing spleen volume, a key indicator of disease burden, compared to ruxolitinib alone. While further data on long-term outcomes and symptom improvement continue to mature, the available evidence suggests that targeting the underlying disease biology with a BET inhibitor like pelabresib, in addition to symptomatic control with a JAK inhibitor, holds the potential to become a new standard of care for patients with myelofibrosis. The ongoing research into other BET inhibitors will further enrich the therapeutic landscape and offer more options for this challenging disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Ruxolitinib Wikipedia [en.wikipedia.org]
- 2. hcp.jakafi.com [hcp.jakafi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pelabresib (CPI-0610): a novel BET inhibitor for MF | VJHemOnc [vjhemonc.com]
- 5. ascopubs.org [ascopubs.org]
- 6. targetedonc.com [targetedonc.com]



- 7. A Phase I Study of Pelabresib (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. targetedonc.com [targetedonc.com]
- 10. onclive.com [onclive.com]
- 11. Pelabresib and Ruxolitinib Combo MANIFEST-2 Data | ASCO 2024 [delveinsight.com]
- 12. targetedonc.com [targetedonc.com]
- 13. 72-week results from MANIFEST-2: pelabresib plus ruxolitinib in JAK inhibitor-naive myelofibrosis | VJHemOnc [vjhemonc.com]
- 14. Researchers Present Early Data on BET Inhibitor BMS-986158 in Myelofibrosis [sohoonline.org]
- 15. targetedonc.com [targetedonc.com]
- 16. Facebook [cancer.gov]
- 17. ZEN-3694 + Talazoparib for Cancer · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 18. zenithepigenetics.com [zenithepigenetics.com]
- To cite this document: BenchChem. [Navigating the Therapeutic Landscape of Myelofibrosis: A Comparative Analysis of Pelabresib (CPI-0610)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8540103#cross-validation-of-cpi-0610-carboxylic-acid-experimental-results]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com